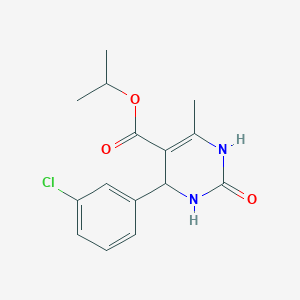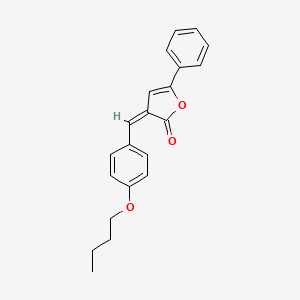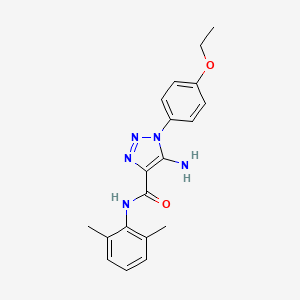
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DIPY or diisobutylbarbituric acid. It is a white crystalline powder that is soluble in water and organic solvents. DIPY has been used in various scientific studies due to its potential applications in medicine, agriculture, and material science.
作用机制
The mechanism of action of DIPY is not fully understood. However, it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating neurotransmission. DIPY enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission. This results in the sedative and hypnotic effects observed in animal studies.
Biochemical and Physiological Effects:
DIPY has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce locomotor activity, induce sleep, and decrease body temperature. DIPY has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
DIPY has several advantages for use in lab experiments. It is readily available, has high purity, and is relatively inexpensive. However, DIPY has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DIPY. In medicine, further studies are needed to elucidate the mechanism of action of DIPY and its potential use in treating neurodegenerative diseases. In agriculture, research is needed to develop more effective herbicides based on DIPY. In material science, further studies are needed to explore the potential applications of DIPY in the synthesis of new materials and polymers. Additionally, more research is needed to fully understand the toxicity of DIPY and its potential environmental impact.
In conclusion, 1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a versatile chemical compound that has potential applications in various scientific fields. Its unique properties make it an attractive target for further research, and its potential uses in medicine, agriculture, and material science make it a valuable tool for scientific discovery.
合成方法
The synthesis of DIPY involves the reaction between diisobutylmalonate and urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of DIPY obtained through this method is high, and the purity is also excellent.
科学研究应用
DIPY has been extensively studied for its potential applications in various scientific fields. In medicine, DIPY has been shown to have anticonvulsant, sedative, and hypnotic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DIPY has been used as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, DIPY has been used as a building block for the synthesis of various polymers and materials.
属性
IUPAC Name |
1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)7-13-6-5-11(15)14(12(13)16)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLXNDUFHXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=O)N(C1=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diisobutylpyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)